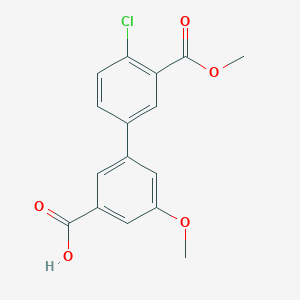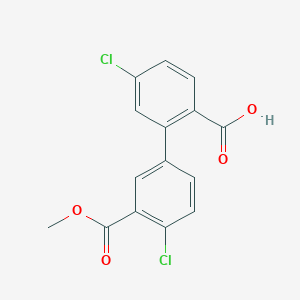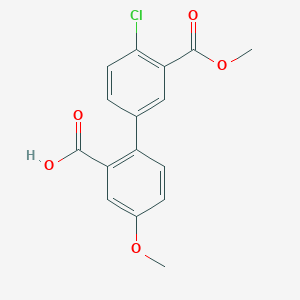
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%
Übersicht
Beschreibung
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% (3F4MSA) is a fluorinated benzoic acid derivative that has been gaining increasing attention in the scientific community due to its potential applications in various areas. 3F4MSA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. Additionally, 3F4MSA has been used in various laboratory experiments and research studies, making it an attractive substance for further exploration.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used in various scientific research studies, such as those examining its anti-inflammatory, antioxidant, and antifungal properties. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used as a fluorescent probe for the detection of nitric oxide in biological systems. Furthermore, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have potential applications in cancer research, as it has been found to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% exerts its biological effects by acting as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Biochemical and Physiological Effects
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. In terms of its anti-inflammatory properties, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to inhibit the production of ROS and RNS, which can contribute to oxidative stress and cell damage. Furthermore, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have antifungal activity, as it has been found to inhibit the growth of various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments has several advantages. Firstly, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively easy to synthesize in a laboratory setting, making it a cost-effective and convenient reagent. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has a wide range of potential applications in scientific research, making it a useful tool for exploring various biological processes. However, there are also some limitations to the use of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments. For example, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively unstable and can degrade over time, making it difficult to store and use in experiments. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is toxic in high concentrations, making it necessary to take safety precautions when handling the substance.
Zukünftige Richtungen
Given the wide range of potential applications of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, there are many possible future directions for research. Firstly, further research could be conducted to better understand the exact mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, as this could lead to the development of more effective and targeted treatments. Additionally, further research could be conducted to explore the potential applications of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in cancer research, as this could lead to the development of more effective treatments for various types of cancer. Furthermore, further research could be conducted to explore the potential of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as an antioxidant and antifungal agent, as this could lead to the development of new treatments for various diseases. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as a fluorescent probe, as this could lead to the development of more sensitive and accurate detection methods.
Synthesemethoden
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluoro-3-methylbenzene-sulfonamide with 3-chlorobenzoic acid. This reaction is typically conducted in a two-step process, with the first step involving the formation of the 4-fluoro-3-methylbenzene-sulfonamide intermediate, followed by the second step which involves the reaction of the intermediate with 3-chlorobenzoic acid. The two-step synthesis method is relatively simple and can be conducted in a laboratory setting.
Eigenschaften
IUPAC Name |
3-fluoro-4-[3-(methanesulfonamido)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTBFYBQDDIURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692068 | |
| Record name | 2-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-70-8 | |
| Record name | 2-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















